molecular formula C10H8ClF3O B14812007 1-Chloro-3-cyclopropoxy-5-(trifluoromethyl)benzene CAS No. 1243360-23-7

1-Chloro-3-cyclopropoxy-5-(trifluoromethyl)benzene

Cat. No.: B14812007
CAS No.: 1243360-23-7
M. Wt: 236.62 g/mol
InChI Key: CNMVWOFCIIGJAI-UHFFFAOYSA-N
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Description

1-Chloro-3-cyclopropoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8ClF3O It is a derivative of benzene, characterized by the presence of a chlorine atom, a cyclopropoxy group, and a trifluoromethyl group attached to the benzene ring

Preparation Methods

The synthesis of 1-Chloro-3-cyclopropoxy-5-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with benzene derivatives that have the desired substituents.

    Chlorination: The chlorine atom is introduced via chlorination reactions, which can be carried out using chlorine gas or other chlorinating agents.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure settings .

Chemical Reactions Analysis

1-Chloro-3-cyclopropoxy-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-3-cyclopropoxy-5-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Chloro-3-cyclopropoxy-5-(trifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The cyclopropoxy group can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

1-Chloro-3-cyclopropoxy-5-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

Properties

CAS No.

1243360-23-7

Molecular Formula

C10H8ClF3O

Molecular Weight

236.62 g/mol

IUPAC Name

1-chloro-3-cyclopropyloxy-5-(trifluoromethyl)benzene

InChI

InChI=1S/C10H8ClF3O/c11-7-3-6(10(12,13)14)4-9(5-7)15-8-1-2-8/h3-5,8H,1-2H2

InChI Key

CNMVWOFCIIGJAI-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

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